N-(4-(N-(2-(3,5-dimethylphenoxy)ethyl)sulfamoyl)phenyl)isobutyramide
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Overview
Description
N-(4-(N-(2-(3,5-dimethylphenoxy)ethyl)sulfamoyl)phenyl)isobutyramide is a versatile chemical compound with a complex structure. It is known for its unique properties and applications in various fields such as medicine, materials science, and chemical synthesis. This compound is characterized by the presence of a sulfamoyl group, a phenyl ring, and an isobutyramide moiety, which contribute to its diverse reactivity and functionality.
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes or receptors involved in inflammatory responses .
Mode of Action
It’s known that similar compounds can inhibit certain biochemical reactions, leading to a decrease in inflammation .
Biochemical Pathways
For instance, it could potentially inhibit the production of inflammatory markers such as TNF-α, IL-1β, IL-2, IL-13, and NF-κB, while upregulating the expression of anti-inflammatory cytokine IL-10 .
Result of Action
Based on similar compounds, it’s plausible that it may exert anti-inflammatory effects by modulating the expression of certain inflammatory and anti-inflammatory markers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(2-(3,5-dimethylphenoxy)ethyl)sulfamoyl)phenyl)isobutyramide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3,5-dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base.
Formation of 3,5-dimethylphenoxyethylamine: This involves the reaction of 3,5-dimethylphenol with ethylene oxide, followed by amination.
Sulfamoylation: The resulting 3,5-dimethylphenoxyethylamine is then reacted with sulfamoyl chloride to form the sulfamoyl derivative.
Coupling with 4-aminophenylisobutyramide: Finally, the sulfamoyl derivative is coupled with 4-aminophenylisobutyramide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(2-(3,5-dimethylphenoxy)ethyl)sulfamoyl)phenyl)isobutyramide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl ring and the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-(N-(2-(3,5-dimethylphenoxy)ethyl)sulfamoyl)phenyl)isobutyramide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(N-(2-(3,5-dimethylphenoxy)ethyl)sulfamoyl)phenyl)acetamide
- N-(4-(N-(2-(3,5-dimethylphenoxy)ethyl)sulfamoyl)phenyl)propionamide
Uniqueness
N-(4-(N-(2-(3,5-dimethylphenoxy)ethyl)sulfamoyl)phenyl)isobutyramide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[4-[2-(3,5-dimethylphenoxy)ethylsulfamoyl]phenyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-14(2)20(23)22-17-5-7-19(8-6-17)27(24,25)21-9-10-26-18-12-15(3)11-16(4)13-18/h5-8,11-14,21H,9-10H2,1-4H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIYVIONZSPEEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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